molecular formula C5H10N4O B14632501 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- CAS No. 56413-18-4

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-

Cat. No.: B14632501
CAS No.: 56413-18-4
M. Wt: 142.16 g/mol
InChI Key: NBVWGXYHHOOUAV-UHFFFAOYSA-N
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Description

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- (CAS: 37495-09-3) is a tetrazole derivative characterized by a five-membered heterocyclic ring containing four nitrogen atoms. The compound features a butyl substituent at the 1-position and a ketone group at the 5-position, with partial saturation at the 1,2-positions (dihydro structure). Its molecular formula is C₇H₁₁ClN₄O₂ (when substituted with a chloroacetyl group) and a molecular weight of 218.64 g/mol . Tetrazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capacity.

Properties

CAS No.

56413-18-4

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

4-butyl-1H-tetrazol-5-one

InChI

InChI=1S/C5H10N4O/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10)

InChI Key

NBVWGXYHHOOUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)NN=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is often used as the azide source, and the reaction is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction can be catalyzed by various metal salts to improve yield and selectivity.

Industrial Production Methods

Industrial production of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with 1-Butyl-5-mercaptotetrazole (Thione Analog)

Structural Differences :

  • Electronic Effects : The thione group increases electron density and alters reactivity, making the compound more nucleophilic compared to the ketone analog.

Comparison with 1-Butyl-4-(2-Chloroacetyl)-1,4-dihydro-5H-Tetrazol-5-one

Structural Differences :

  • Substituent : The addition of a chloroacetyl group (-COCH₂Cl) at the 4-position introduces electrophilic character, enabling nucleophilic substitution reactions .

Reactivity :

  • The chloroacetyl group acts as a leaving group, facilitating further derivatization (e.g., coupling with amines or thiols). This contrasts with the unsubstituted tetrazol-5-one, which lacks such reactive sites .

Comparison with Thiadiazol-3-one Derivatives

Structural Differences :

  • Heteroatoms: Thiadiazol-3-ones (e.g., 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one) replace two nitrogen atoms in the tetrazole ring with sulfur, altering ring aromaticity and stability .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- C₇H₁₁ClN₄O₂ 218.64 Tetrazole, ketone, chloroacetyl Electrophilic substitution, drug intermediates
1-Butyl-5-mercaptotetrazole C₅H₁₀N₄S 158.23 (estimated) Tetrazole, thione Metal coordination, corrosion inhibition
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one C₆H₉N₃O₂S 187.22 Thiadiazole, ketone, amine Antimicrobial agents, agrochemicals

Q & A

Q. What are the optimal synthetic routes for 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-, and how can reaction efficiency be quantified?

Synthesis typically involves cyclization of nitriles with hydrazoic acid or substitution reactions using tetrazole precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bromophenyltetrazole derivatives can introduce alkyl chains like butyl groups . Efficiency is quantified via yield optimization using factorial design (e.g., 2^k designs) to assess variables like temperature, catalyst loading, and solvent polarity. Purity is validated via HPLC or NMR, with attention to byproducts such as regioisomers .

Q. How can spectroscopic techniques distinguish 5H-Tetrazol-5-one derivatives from structural analogs?

Key techniques include:

  • ¹H/¹³C NMR : Differentiation via chemical shifts of the butyl chain (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and tetrazole ring protons (δ ~8–10 ppm for NH in 1,2-dihydro derivatives) .
  • IR Spectroscopy : Absorbance bands at ~2500–2700 cm⁻¹ (N-H stretching) and ~1500–1600 cm⁻¹ (C=N/C-N vibrations) confirm tetrazole ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns unique to alkylated tetrazoles .

Q. What safety protocols are critical when handling tetrazole derivatives?

Tetrazoles are thermally unstable and may decompose explosively under friction or heat. Safety measures include:

  • Use of blast shields and remote handling tools during synthesis.
  • Storage in inert atmospheres (e.g., argon) at ≤4°C.
  • Waste neutralization with dilute acetic acid before disposal to prevent hazardous gas release (e.g., HN₃) .

Advanced Research Questions

Q. How can reactor design and process simulation improve scalability of 5H-Tetrazol-5-one synthesis?

Advanced reactor designs (e.g., continuous-flow systems) mitigate risks of exothermic decomposition by enabling precise temperature control and rapid mixing . Computational tools like COMSOL Multiphysics model heat and mass transfer, while AI-driven optimization identifies ideal flow rates and reactant ratios . Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted precursors .

Q. What mechanistic insights explain regioselectivity in alkylation of tetrazole rings?

Density Functional Theory (DFT) calculations reveal that alkylation at the N1 position (vs. N2) is favored due to lower activation energy from hyperconjugative stabilization of the transition state. Solvent polarity (e.g., DMF vs. THF) further modulates selectivity by stabilizing charge-separated intermediates . Experimental validation uses isotopic labeling (e.g., ¹⁵N NMR) to track substitution patterns .

Q. How can statistical methods resolve contradictions in catalytic activity data?

Conflicting data on catalyst performance (e.g., Pd vs. Cu systems) are analyzed via ANOVA to identify confounding variables (e.g., moisture sensitivity, ligand steric effects). Response Surface Methodology (RSM) optimizes conditions for reproducibility, while Bayesian inference quantifies uncertainty in kinetic parameters .

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